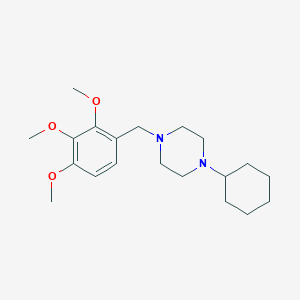![molecular formula C17H22FN3O5S B5752949 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)
1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide, also known as FSBA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide reacts with cysteine residues in proteins through a nucleophilic substitution reaction, forming a covalent bond between the sulfur atom of the cysteine residue and the fluorine atom of 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide. This labeling allows for the identification and quantification of proteins in complex mixtures.
Biochemical and Physiological Effects:
1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide labeling has been shown to have minimal effects on the biochemical and physiological properties of proteins. However, it is important to note that 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide labeling may alter the activity of enzymes and other proteins, and caution should be exercised when interpreting results.
実験室実験の利点と制限
One of the main advantages of 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide labeling is its high specificity for cysteine residues, allowing for the selective labeling of proteins. 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide labeling is also compatible with a variety of analytical techniques, including mass spectrometry and fluorescence spectroscopy. However, 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide labeling may not be suitable for all proteins, as some may not contain cysteine residues or may have reactive cysteine residues that interfere with labeling.
将来の方向性
There are several potential future directions for the use of 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide in scientific research. One area of interest is the development of new labeling reagents that can target other amino acid residues in proteins. Another area of interest is the use of 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide labeling in the study of protein dynamics and conformational changes. Additionally, 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide labeling may have applications in drug discovery and development, particularly in the identification and characterization of protein targets.
合成法
1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-5-nitrobenzoic acid with morpholine, followed by sulfonylation and piperidinecarboxamide formation. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been found to be a useful tool in scientific research, particularly in the field of proteomics. It is commonly used as a labeling reagent for cysteine residues in proteins, allowing for their identification and quantification. 1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has also been used in the study of protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
1-(2-fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O5S/c18-15-2-1-13(27(24,25)21-7-9-26-10-8-21)11-14(15)17(23)20-5-3-12(4-6-20)16(19)22/h1-2,11-12H,3-10H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGGKOAIMXPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)

![methyl 4-{[(4-bromophenyl)thio]methyl}benzoate](/img/structure/B5752901.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5752906.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5752907.png)

![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)


![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)